
Rose Bengal lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Rose Bengal lactone can be synthesized through the iodination of fluorescein derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and chlorination reactions under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Rose Bengal lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and various organic halides are employed.
Major Products Formed: The major products formed from these reactions include various iodinated and chlorinated derivatives, which can be further utilized in different applications .
Scientific Research Applications
Rose Bengal lactone has a wide range of applications in scientific research, including:
Biology: It serves as a stain to differentiate between living and dead cells in microbiological studies.
Medicine: The compound is being studied for its potential use in photodynamic therapy for cancer treatment.
Industry: this compound is used in the manufacturing of diagnostic assays and histological stains.
Mechanism of Action
The mechanism of action of Rose Bengal lactone involves its ability to generate singlet oxygen upon light activation. This singlet oxygen can induce oxidative stress in cells, leading to cell death. In cancer therapy, this property is exploited to target and kill tumor cells. The compound interacts with cellular components, causing damage to the cell membrane and other vital structures .
Comparison with Similar Compounds
Eosin Y: Another xanthene dye used in histology and as a pH indicator.
Rhodamine B: A xanthene dye used in fluorescence microscopy and as a tracer dye.
Erythrosin B: A xanthene dye used in food coloring and as a biological stain.
Uniqueness: Rose Bengal lactone is unique due to its high degree of halogenation, which imparts specific photophysical properties. Its ability to generate singlet oxygen upon light activation makes it particularly valuable in photodynamic therapy and other applications requiring oxidative stress induction .
Properties
CAS No. |
152-74-9 |
---|---|
Molecular Formula |
C20H4Cl4I4O5 |
Molecular Weight |
973.7 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(3-hydroxy-2,4,5,7-tetraiodo-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32) |
InChI Key |
VDNLFJGJEQUWRB-UHFFFAOYSA-N |
SMILES |
C1=C2C(=C(C(=C1I)O)I)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)I)O)I |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Related CAS |
632-68-8 (di-potassium salt) 632-69-9 (di-hydrochloride salt) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.